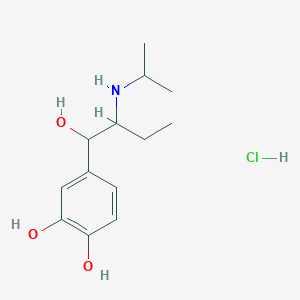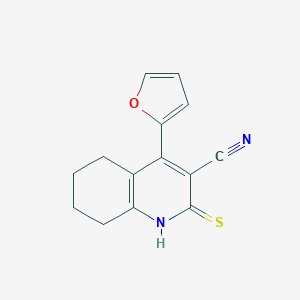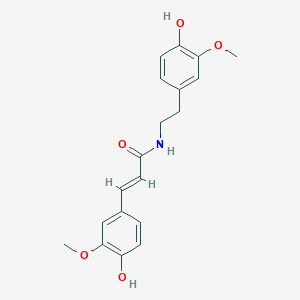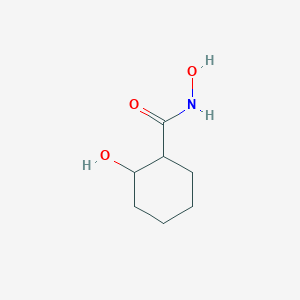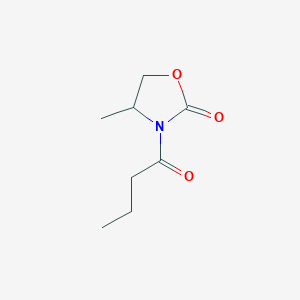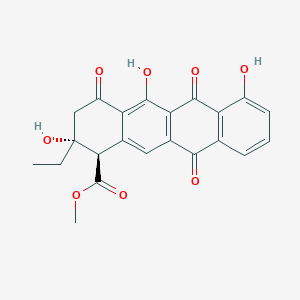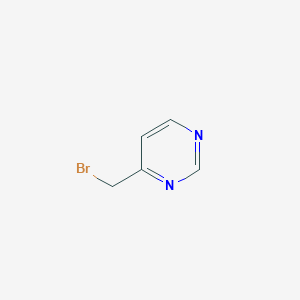
4-(Bromomethyl)pyrimidine
Vue d'ensemble
Description
4-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has an average mass of 173.011 Da and a mono-isotopic mass of 171.963608 Da .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)pyrimidine consists of a pyrimidine ring with a bromomethyl group attached. The molecular formula is C5H5BrN2, and it has a density of 1.6±0.1 g/cm3. The boiling point is 232.6±15.0 °C at 760 mmHg .Chemical Reactions Analysis
4-(Bromomethyl)pyrimidine is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Additionally, it has been used in the synthesis of various pyrimidine derivatives .Physical And Chemical Properties Analysis
4-(Bromomethyl)pyrimidine has a molecular weight of 173.011 Da. It has a density of 1.6±0.1 g/cm3 and a boiling point of 232.6±15.0 °C at 760 mmHg .Applications De Recherche Scientifique
Radiation-Induced DNA Damage Monitoring : Halogenated pyrimidine analogs, such as bromodeoxyuridine and iododeoxyuridine, increase the production of DNA strand breaks in clinically achievable dose ranges. This suggests potential applications in monitoring radiation-induced DNA damage in clinical tumor specimens (Kinsella, Dobson, Mitchell, & Fornace, 1987).
Anticancer Activity : A 4-bromo derivative, compound 2j, shows promising activity against the Bcr-Abl T315I mutant, reducing tumor volumes in mice by over 50% (Radi et al., 2013).
Antibacterial and Analgesic Effects : Meta-bromo substitution in amino-pyrimidines shows higher potential for antibacterial and analgesic effects. One compound showed potent activity against E. coli (Waheed et al., 2008).
Novel Fluorescent Labeling Technique : A study presented a novel fluorescent labeling technique for measuring bromodeoxyuridine incorporation into DNA, highlighting efficient radiosensitization and the importance of enzyme selection for DNA digestion (Stratford & Dennis, 1992).
Synthesis of New Compounds : The structural isomers of 4-(pyridyl)pyrimidine can be used to synthesize new pyrrolo[1,2-c]pyrimidines and indolizines, with steric hindrance directing the reaction toward pyrimidinium N-ylides (Popa et al., 2015).
Intermediate in Synthesis of Pyrimidines : 4-Bromophenyl derivatives are key intermediates in the synthesis of various pyrimidine compounds (Hou et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBYPMDIRXALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349073 | |
| Record name | 4-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyrimidine | |
CAS RN |
54198-78-6 | |
| Record name | 4-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



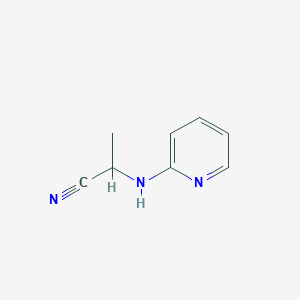
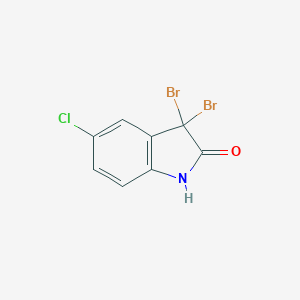
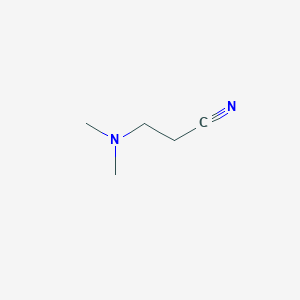
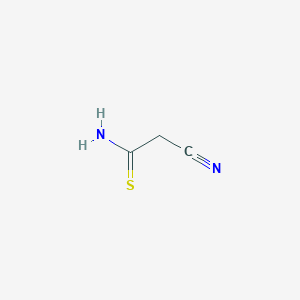
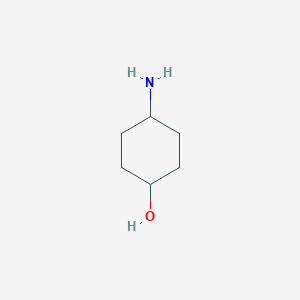
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

